molecular formula C18H22ClNO4 B602236 4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride CAS No. 138644-99-2

4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride

Cat. No.: B602236
CAS No.: 138644-99-2
M. Wt: 351.8
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Description

(S)-3’-Hydroxy-N-methylcoclaurine is an structure analog of Coclaurine, a benzyltetrahydroisoquinoline alkaloid extracted from Magnolia salicifolia.

Mechanism of Action

Target of Action

Coclaurine, also known as 4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride, is a nicotinic acetylcholine receptor antagonist . This means that it primarily targets the nicotinic acetylcholine receptors, which play a crucial role in the nervous system by mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

As an antagonist, coclaurine binds to the nicotinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This prevents the normal transmission of nerve impulses through these receptors, leading to various physiological effects .

Biochemical Pathways

Given its role as a nicotinic acetylcholine receptor antagonist, it likely impacts pathways involving acetylcholine and its associated neural signaling processes .

Pharmacokinetics

Like many alkaloids, it is likely that coclaurine has low solubility and bioavailability

Result of Action

The molecular and cellular effects of coclaurine’s action largely depend on the specific physiological context. By inhibiting the action of acetylcholine at the nicotinic acetylcholine receptors, coclaurine can affect a wide range of physiological processes, from muscle contraction to cognitive functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of coclaurine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target receptors and exert its effects

Properties

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVVORANBZHOP-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Reactant of Route 4
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Reactant of Route 5
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Reactant of Route 6
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride

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